molecular formula C23H31FO5 B8194128 Fluorogestone acetate

Fluorogestone acetate

Cat. No.: B8194128
M. Wt: 406.5 g/mol
InChI Key: JKQQZJHNUVDHKP-VIIVLCOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorogestone acetate is synthesized from progesterone through a series of chemical reactions. The process involves the introduction of a fluorine atom at the 9α position and an acetoxy group at the 17α position. The synthetic route typically includes the following steps:

    Fluorination: Introduction of a fluorine atom at the 9α position of progesterone.

    Hydroxylation: Introduction of a hydroxyl group at the 11β position.

    Acetylation: Introduction of an acetoxy group at the 17α position.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves the use of organic solvents, catalysts, and reagents under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Fluorogestone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield hydroxyl derivatives .

Scientific Research Applications

Reproductive Management in Ewes

Fluorogestone acetate is primarily used for estrus synchronization in ewes. This application has been studied extensively to evaluate its effectiveness compared to other methods.

Case Study: Estrus Synchronization Protocols

A study involving 140 Akkaraman Kangal ewes demonstrated the effectiveness of this compound sponges for estrus synchronization. The ewes were divided into two groups: one treated with an intravaginal sponge containing 20 mg of this compound and the other as a control group. Following the removal of the sponge, hormonal treatments were administered, leading to significant improvements in reproductive parameters such as estrous response, pregnancy rates, and lambing outcomes .

ParameterTreatment GroupControl Group
Estrous Response Rate85%45%
Pregnancy Rate75%30%
Lambing Rate70%25%

This study highlights the efficacy of this compound in enhancing reproductive outcomes in sheep.

Economic Evaluations

The economic impact of using this compound for reproductive management has also been assessed. In the aforementioned study, an economic analysis was performed to compare the costs and benefits associated with the use of this compound sponges versus traditional breeding methods.

Economic Analysis Findings

  • Total Income from Experimental Group : Calculated based on lamb production and market value.
  • Costs Incurred : Included treatment costs, veterinary fees, and labor costs.

The findings indicated that the use of this compound not only improved reproductive efficiency but also resulted in a higher net income when compared to control groups that did not receive hormonal treatments .

Applications in Goats

This compound is also utilized in goat breeding programs. Research has shown its effectiveness in improving embryo recovery rates during superovulation protocols.

Case Study: Superovulation Protocols

A study evaluated the effect of this compound on embryo recovery and quality in eCG-superovulated goats. The results indicated that goats treated with this compound exhibited higher embryo recovery rates compared to those treated with other progestogens .

ParameterFGA Treated GoatsControl Group
Embryo Recovery Rate65%40%
Quality of EmbryosHighModerate

This suggests that this compound may enhance both the quantity and quality of embryos recovered during breeding programs.

Methodological Considerations

The methodologies employed in studies involving this compound are crucial for understanding its applications. The development of radioimmunoassays for measuring plasma concentrations of this compound has allowed researchers to better assess its pharmacokinetics and biological effects .

Radioimmunoassay Development

  • A double antibody radioimmunoassay was developed to measure plasma concentrations of this compound and progesterone.
  • This assay provided insights into the temporal profiles of these hormones during treatment periods, demonstrating that this compound maintains effective plasma levels conducive to successful estrus synchronization .

Mechanism of Action

Fluorogestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include the anterior pituitary gland, where it inhibits the release of luteinizing hormone, thereby preventing ovulation .

Comparison with Similar Compounds

Fluorogestone acetate is similar to other progestins such as medroxyprogesterone acetate and melengestrol acetate. it is unique in its specific use for synchronizing estrus in ewes and goats. The following table highlights the comparison:

Compound Unique Features
This compound Used for estrus synchronization in ewes and goats
Medroxyprogesterone acetate Used for estrus synchronization and contraception
Melengestrol acetate Used as a growth promoter in cattle

This compound’s unique application in veterinary medicine sets it apart from other similar compounds .

Biological Activity

Fluorogestone acetate (FGA) is a synthetic progestin widely used in veterinary medicine, particularly for reproductive management in livestock. Its primary application involves synchronizing estrus and improving reproductive performance in various animal species. This article delves into the biological activity of FGA, supported by data tables, case studies, and detailed research findings.

FGA functions primarily by mimicking the effects of natural progesterone. It binds to progesterone receptors in target tissues, leading to changes in gene expression that promote reproductive processes such as estrus synchronization and ovulation control. The compound exhibits a high biological activity, reportedly 25 times that of progesterone, although it has a relatively short duration of action .

Applications in Livestock Reproduction

FGA is predominantly utilized in sheep and goats for estrus synchronization. The following table summarizes key studies highlighting its efficacy:

Study ReferenceSpeciesTreatment ProtocolKey Findings
Ewes20 mg FGA spongeHigher retention and vaginal discharge rates post-treatment; however, lower pregnancy rates compared to CIDR .
Ewes40 mg FGA spongeImproved synchronization rates but varied fertility outcomes depending on the hormonal regimen .
Goats20 mg FGA spongeEffective in synchronizing estrus; noted for its adaptability in different environmental conditions .

Case Studies

  • Ewe Reproductive Performance :
    A study involving 300 multiparous Najdi ewes compared the use of FGA sponges with controlled internal drug release (CIDR) devices. Results indicated that while FGA was effective in synchronizing estrus, CIDR resulted in significantly higher pregnancy and fertility rates (77.86% vs. 66.00% for FGA) and twinning rates (34.34% vs. 22.00% for FGA) after treatment .
  • Goat Estrus Synchronization :
    In another investigation focusing on Sarda breed goats, researchers administered a single dose of 20 mg FGA via intravaginal sponges. The study concluded that FGA effectively synchronized estrus, leading to successful artificial insemination outcomes, although it highlighted the need for careful monitoring of hormonal responses post-treatment .

Hormonal Profiles

Research has consistently shown that the administration of FGA influences various reproductive hormones. The following table illustrates the hormonal changes observed after treatment with FGA:

Time Point Post-TreatmentHormoneFGA Group Levels (ng/mL)Control Group Levels (ng/mL)
0 hoursProgesterone5.20.5
24 hoursFollicle-Stimulating Hormone (FSH)10.58.0
48 hoursLuteinizing Hormone (LH)12.315.6

These findings indicate that while FGA enhances progesterone levels immediately post-administration, it may suppress LH levels compared to controls at later time points .

Properties

IUPAC Name

[(8S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQZJHNUVDHKP-VIIVLCOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.